N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide is a highly specialized organic compound of interest in various fields of research Structurally, it combines an indole moiety with a pyrrolopyridine scaffold, both of which are known to exhibit significant biological activities
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .
Mode of Action
This compound, being a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The activation of FGFRs triggers several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which would be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide generally involves a multi-step synthetic route. Starting with the preparation of the 1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridine, this intermediate is then linked to an ethyl chain through a nucleophilic substitution reaction. Following this step, the indole-2-carboxamide structure is introduced via an amidation reaction under mild conditions. The reaction conditions typically involve controlled temperatures, specific solvents such as dimethylformamide (DMF), and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for scale, often using flow chemistry techniques to enhance reaction efficiency and consistency. The employment of continuous flow reactors allows for better control over reaction parameters and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidative cleavage, particularly affecting the indole moiety.
Reduction: : Reduction reactions typically target the ketone group in the pyrrolo[2,3-c]pyridine structure.
Substitution: : Both the indole and pyrrolo[2,3-c]pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Conditions vary, but typically involve halogenated solvents and specific catalysts to facilitate the reaction.
Major Products
The major products from these reactions vary based on the specific reaction type, often resulting in modified indole or pyrrolopyridine derivatives that can exhibit different biological activities or reactivities.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a building block for the synthesis of more complex molecules, often used to study reaction mechanisms and develop new synthetic methodologies.
Biology
Biologically, it shows potential as a probe to investigate cellular pathways and biological processes. Its structural components are known to interact with various biomolecules, providing insights into cellular mechanisms.
Medicine
In medicinal research, this compound is examined for its pharmacological properties. Early studies suggest that it may possess anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials, leveraging its unique chemical properties to create novel products.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxylic acid: : Differing by a carboxylic acid group, this compound is studied for its differing solubility and reactivity.
1H-pyrrolo[2,3-c]pyridine derivatives: : These compounds share the pyrrolopyridine scaffold but differ in functional groups, offering varied biological activities.
Indole derivatives: : Compounds like indole-3-carboxamides exhibit similar pharmacological properties but lack the pyrrolo[2,3-c]pyridine structure.
Uniqueness
The uniqueness of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide lies in its dual pharmacophore nature, combining two biologically active structures into one molecule. This design enhances its potential interactions with multiple biological targets, offering a broader spectrum of applications.
And there you have it. This compound is truly a fascinating subject, blending intricate chemistry with promising research applications. Anything more you'd like to dive into?
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-23-10-7-14-8-11-24(20(26)18(14)23)12-9-21-19(25)17-13-15-5-3-4-6-16(15)22-17/h3-8,10-11,13,22H,2,9,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUYVPQPWRPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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